molecular formula C13H8F2N2O3 B5856502 N-(2,4-difluorophenyl)-3-nitrobenzamide

N-(2,4-difluorophenyl)-3-nitrobenzamide

Cat. No. B5856502
M. Wt: 278.21 g/mol
InChI Key: CYQWPYUOEOCWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-3-nitrobenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. This compound has been studied extensively due to its potential applications in drug development and as a tool for understanding biological processes.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated molecules have garnered significant interest in medicinal chemistry due to their unique properties. Fo24, synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, offers potential as a drug candidate. Researchers can explore its pharmacological effects, bioavailability, and interactions with biological targets. Investigating Fo24’s structure-activity relationships may lead to novel drug designs or therapeutic agents .

Crystallography and Structural Studies

Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. It crystallizes in space group Pn (No. 7), and both aromatic rings are effectively coplanar. The central amide group forms intramolecular contacts, and primary hydrogen bonds occur along the b-axis direction. Researchers can further investigate its crystal packing, intermolecular interactions, and stability .

Fluorine Chemistry

Fo24 is part of the larger 18-isomer grid containing three sets of six FpXY, FmXY, and FoXY isomers (where p, m, o represent para-, meta-, and ortho-substitution of the monofluoro-substituted aromatic ring). Researchers can explore the effects of difluorophenyl substituents on reactivity, electronic properties, and chemical behavior. Fo24’s unique fluorine arrangement provides insights into its chemical reactivity .

Materials Science

Fluorinated compounds often exhibit altered material properties. Researchers can investigate Fo24’s solubility, thermal stability, and optical behavior. Its crystal structure and intermolecular interactions may influence its use in organic electronics, sensors, or luminescent materials .

Computational Chemistry

Fo24 can serve as a model system for computational studies. Researchers can calculate electronic properties, molecular orbitals, and vibrational frequencies. Density functional theory (DFT) calculations can elucidate its stability, charge distribution, and reactivity. Such insights aid in predicting its behavior in various environments .

Organic Synthesis and Methodology

Fo24’s synthesis from 2-fluorobenzoyl chloride and 2,4-difluoroaniline highlights its utility in organic transformations. Researchers can explore its reactivity in other reactions, such as amidation, Suzuki coupling, or Buchwald-Hartwig amination. Fo24’s unique fluorine substitution pattern may enable the development of novel synthetic methodologies .

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQWPYUOEOCWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.